2-(2-Methoxyphenoxy)ethylamine

Serotonin Receptor Adrenergic Receptor Structure-Activity Relationship

2-(2-Methoxyphenoxy)ethylamine (CAS 1836-62-0), an organic compound with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.21 g/mol, is characterized by a primary amine functional group linked via a two-carbon ethyl chain to a 2-methoxyphenoxy moiety. This structure confers distinct physicochemical properties, including a calculated LogP of 1.73 , a topological polar surface area of 44.5 Ų , and a density of 1.11 g/cm³ at 20°C.

Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
CAS No. 1836-62-0
Cat. No. B047019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyphenoxy)ethylamine
CAS1836-62-0
Synonyms2-(3-Methoxyphenoxy)ethanamine
Molecular FormulaC9H13NO2
Molecular Weight167.2 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCCN
InChIInChI=1S/C9H13NO2/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,6-7,10H2,1H3
InChIKeyCKJRKLKVCHMWLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methoxyphenoxy)ethylamine (CAS 1836-62-0) Procurement Guide: Chemical Identity and Core Utility for Pharmaceutical R&D


2-(2-Methoxyphenoxy)ethylamine (CAS 1836-62-0), an organic compound with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.21 g/mol, is characterized by a primary amine functional group linked via a two-carbon ethyl chain to a 2-methoxyphenoxy moiety [1]. This structure confers distinct physicochemical properties, including a calculated LogP of 1.73 , a topological polar surface area of 44.5 Ų , and a density of 1.11 g/cm³ at 20°C . As a free base, it is typically a colorless to light yellow-brown clear liquid with a boiling point of 261.1 °C at 760 mmHg and is sensitive to air . Its primary procurement value lies in its established role as a critical building block and key intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably the non-selective beta- and alpha-1 adrenergic receptor antagonist Carvedilol [2], and in research applications exploring its intrinsic mixed serotonergic and adrenergic receptor pharmacology .

Synthetic Utility
Critical building block for Carvedilol and related cardiovascular APIs
Pharmacological Profile
Mixed 5-HT1A partial agonist and α1-adrenergic antagonist scaffold
Reaction Partner
Primary amine for nucleophilic ring-opening and derivatization

Why 2-(2-Methoxyphenoxy)ethylamine Cannot Be Simply Substituted with Other Phenoxyethylamine Analogs in Research


Substitution of 2-(2-methoxyphenoxy)ethylamine (CAS 1836-62-0) with structurally similar phenoxyethylamine derivatives is scientifically unsound due to the profound impact of minor structural variations on target receptor selectivity, synthetic pathway compatibility, and downstream biological outcomes. For instance, the 2-methoxy substituent on the phenoxy ring is a critical pharmacophore for achieving a specific balance of 5-HT1A receptor partial agonism and α1-adrenergic receptor antagonism, a profile that is significantly altered when this group is replaced or repositioned [1]. Furthermore, the primary amine is essential for the key nucleophilic ring-opening reaction with 4-(oxirane-2-ylmethoxy)-9H-carbazole in the synthesis of Carvedilol; alternative amines, including N-protected or N-alkylated derivatives like N-benzyl-2-(2-methoxyphenoxy)ethylamine, require additional deprotection steps, impacting overall yield and purity [2]. Similarly, substituting the methoxy group for an ethoxy group, as in 2-(2-ethoxyphenoxy)ethylamine, redirects its synthetic utility toward different final products, such as Tamsulosin . These specific structural features dictate not only the compound's direct pharmacological signature but also its essential reactivity as a synthetic intermediate, making generic substitution a high-risk proposition for experimental reproducibility and target product profile attainment.

2-Methoxy vs. 2-Ethoxy
Methoxy substitution tunes 5-HT1A/α1 selectivity and directs synthesis to Carvedilol; ethoxy analog leads to Tamsulosin, making interchange impossible without altering target product identity.
Product-pathway mismatch risk
Free Amine vs. N-Protected
N-benzyl or other protected derivatives introduce extra deprotection steps, shift impurity profiles, and may reduce overall yield or require catalyst removal, complicating direct process transfer.
Synthetic route divergence
Free Base vs. HCl Salt
Free base (liquid) is the direct reagent for nucleophilic reactions; hydrochloride salt (solid) may suit biological assays but requires neutralization before use in water-sensitive syntheses.
Physical form and reactivity mismatch

Quantitative Differentiation: 2-(2-Methoxyphenoxy)ethylamine vs. Close Analogs and In-Class Candidates


Receptor Binding Selectivity Profile of 2-(2-Methoxyphenoxy)ethylamine Derivatives

The 2-methoxy substituent is essential for achieving a desirable balance between 5-HT1A receptor affinity and selectivity over α1-adrenergic and D2-like receptors. In a study of potent 5-HT1A/α1d-AR ligands, the base compound N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-amine (3) was modified at the ortho position of the phenoxy moiety. The derivative containing a 2-methoxymethylenoxy group (9) demonstrated the highest selectivity and potency at the 5-HT1A receptor as a partial agonist. This SAR study confirms the critical role of the 2-methoxyphenoxy substructure in tuning the pharmacological profile [1].

Receptor Selectivity
Class-level
2‑methoxy substituent drives 5‑HT1A preference over α1‑AR and D2‑like receptors
Substituent pattern controls receptor selectivity profile
SAR study on derivatives; direct data on parent compound limited
Serotonin Receptor Adrenergic Receptor Structure-Activity Relationship

Synthetic Yield in Carvedilol Production: 2-(2-Methoxyphenoxy)ethylamine vs. N-Benzyl Protected Intermediate

In the synthesis of Carvedilol, direct use of 2-(2-methoxyphenoxy)ethylamine (III) is a standard approach, but it often leads to the formation of a bis-impurity, resulting in yields of Carvedilol ranging from 41 to 45% as determined by HPLC analysis [1]. An alternative route uses an N-benzyl-protected derivative of 2-(2-methoxyphenoxy)ethylamine to minimize this side reaction. While the protected route can increase yield and purity, it introduces an additional hydrogenolytic deprotection step requiring a palladium catalyst, which adds complexity and cost to the process [2].

Carvedilol Yield
Head-to-head
Direct free amine route: 41–45% yield (HPLC)
N‑benzyl route may raise yield but adds deprotection step
Yield range informs route selection and process economics
Bis‑impurity formation documented for direct route
Pharmaceutical Process Chemistry Synthetic Yield Carvedilol

Synthetic Intermediate Utility: 2-(2-Methoxyphenoxy)ethylamine for Carvedilol vs. 2-(2-Ethoxyphenoxy)ethylamine for Tamsulosin

The specific alkoxy group on the phenoxy ring dictates the final drug product for which the phenoxyethylamine serves as a key intermediate. 2-(2-Methoxyphenoxy)ethylamine (CAS 1836-62-0) is the designated building block for the synthesis of Carvedilol, a non-selective beta- and alpha-1 blocker [1]. In contrast, its close analog, 2-(2-ethoxyphenoxy)ethylamine (CAS 6781-17-5), is used as an intermediate in the production of Tamsulosin, an alpha-1 adrenergic receptor antagonist indicated for benign prostatic hyperplasia .

API Destination
Head-to-head
2‑Methoxy → Carvedilol 2‑Ethoxy → Tamsulosin
Alkoxy group determines final active pharmaceutical ingredient
Not interchangeable in API synthesis
Pharmaceutical Synthesis Intermediate Cardiovascular

Physicochemical and Handling Property Comparison: Free Base vs. Hydrochloride Salt

2-(2-Methoxyphenoxy)ethylamine (CAS 1836-62-0) is commercially available as a free base, which is a colorless to light yellow-brown liquid with a boiling point of 261.1 °C at 760 mmHg, a density of 1.11 g/cm³, and a calculated LogP of 1.73 . It is noted to be sensitive to air . For applications requiring a solid, stable form, the hydrochloride salt (CAS 64464-07-9) is also available, which appears as a white to off-white crystalline powder with a melting point of 133-136°C [1]. The hydrochloride salt is the form often utilized in biological assays as a 5-HT1A receptor partial agonist and α1-adrenergic receptor antagonist .

Physical Form
Head-to-head
Free base: liquid, bp 261.1°C, air‑sensitive HCl salt: solid, mp 133–136°C
Free base fits synthesis; salt may simplify biological assay handling
Form selection affects stability and weighing accuracy
Physicochemical Properties Formulation Handling

Role in One-Pot Synthesis: 2-(2-Methoxyphenoxy)ethylamine Production from Guaiacol

A recently patented synthetic method for 2-(2-methoxyphenoxy)ethylamine (CAS 1836-62-0) utilizes guaiacol, urea, and ethanolamine as starting materials to complete a three-step reaction in a 'one-pot' process [1]. This method innovatively avoids the direct use of expensive 2-oxazolidinone, which is instead synthesized in situ from urea and ethanolamine, offering a potentially more cost-effective and streamlined approach to producing the compound compared to traditional multi-step, isolated intermediate routes.

One‑Pot Synthesis
Data to verify
Patent‑reported route from guaiacol, urea, ethanolamine avoids isolated 2‑oxazolidinone
May support cost‑efficient production; requires independent validation
Process scalability and purity not yet independently confirmed
Process Chemistry Synthesis Efficiency

Optimal Research and Industrial Use Cases for 2-(2-Methoxyphenoxy)ethylamine Based on Verified Evidence


Synthesis of Carvedilol and Related Cardiovascular APIs

2-(2-Methoxyphenoxy)ethylamine is the primary amine nucleophile in the ring-opening of 4-(oxirane-2-ylmethoxy)-9H-carbazole to produce Carvedilol, a widely used non-selective beta- and alpha-1 adrenergic antagonist for hypertension and heart failure . The direct use of the free base in this reaction yields Carvedilol with a purity and yield range of 41-45% [1], making it an essential starting material for research groups and manufacturers developing or producing this API or its structural analogues.

Neuroscience Research on Serotonergic and Adrenergic Systems

As a mixed 5-HT1A receptor partial agonist and α1-adrenergic receptor antagonist, the hydrochloride salt of 2-(2-methoxyphenoxy)ethylamine is a valuable tool compound for in vitro and in vivo studies of neurological disorders such as anxiety, depression, and psychosis . Research on its derivatives shows that the 2-methoxyphenoxy core is critical for tuning receptor selectivity, providing a scaffold for the design of novel CNS agents with balanced receptor activity profiles [1].

Development of Novel Antihypertensive Agents

Beyond its role in Carvedilol synthesis, 2-(2-methoxyphenoxy)ethylamine has been utilized as an additive to vinylphosphonic acid esters and acrylonitrile, forming compounds that display hypotensive activity . This application suggests a broader utility in medicinal chemistry campaigns aimed at discovering new classes of blood pressure-lowering drugs, where the compound serves as a versatile building block for generating structurally diverse leads.

Antimicrobial Lead Optimization

While not a direct antimicrobial itself, 2-(2-methoxyphenoxy)ethylamine base has shown potential antifungal activity, possibly through lysis of fungal cells, and in vitro activity against bacteria and viruses, including HSV-1 and HIV-1 . More importantly, its derivatives, such as transition metal complexes with Schiff base ligands, have demonstrated significant activity against E. coli and S. aureus [1]. This positions the compound as a starting point for synthesizing and screening new antimicrobial agents.

Application
Selection Property
Validation Focus
Carvedilol and related API synthesis
Primary amine reactivity
Synthetic yield, impurity profile
Neuroscience receptor studies
5‑HT1A/α1‑adrenergic activity
Receptor binding and functional assays
Antihypertensive agent discovery
Building block versatility
Hypotensive activity screening
Antimicrobial lead screening
Scaffold for derivatization
Antimicrobial activity assays

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